(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features an indole moiety, a pyridazinyl group, and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The indole structure is a common motif in many biologically active molecules, making this compound a valuable subject for research and development.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , and pyridazine derivatives have shown a wide range of pharmacological activities . Therefore, the compound could potentially interact with a variety of targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Pyridazine derivatives also exhibit a broad spectrum of activities . The compound’s interaction with its targets could result in changes that contribute to these activities.
Biochemical Pathways
Given the broad range of activities associated with indole and pyridazine derivatives , it’s likely that the compound affects multiple pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, cholinesterase activity, and more.
Pharmacokinetics
The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine ring add additional value in drug discovery and development .
Result of Action
Given the wide range of biological activities associated with indole and pyridazine derivatives , the compound could potentially have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone are largely determined by the indole nucleus. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole and pyridazinyl intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The pyridazinyl group can be introduced through nucleophilic substitution reactions involving pyridazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(1H-indol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone: Similar structure but with the indole moiety at a different position.
(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone.
Uniqueness
(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1H-indol-5-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-3-4-16-13(12-14)5-9-19-16)22-10-6-15(7-11-22)24-17-2-1-8-20-21-17/h1-5,8-9,12,15,19H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTOZPNXFYLPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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